Dibutylammonium dibutyldithiocarbamate

Copper chelation Stability constant Dithiocarbamate ligand

Dibutylammonium dibutyldithiocarbamate (DBDC) is an organosulfur compound of the dithiocarbamate class, with the molecular formula C₁₇H₃₈N₂S₂ and a molecular weight of 334.6 g/mol. It exists as a salt composed of the dibutylammonium cation paired with the dibutyldithiocarbamate anion.

Molecular Formula C9H19NS2.C8H19N
C17H38N2S2
Molecular Weight 334.6 g/mol
CAS No. 2391-80-2
Cat. No. B13746826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylammonium dibutyldithiocarbamate
CAS2391-80-2
Molecular FormulaC9H19NS2.C8H19N
C17H38N2S2
Molecular Weight334.6 g/mol
Structural Identifiers
SMILESCCCCNCCCC.CCCCN(CCCC)C(=S)S
InChIInChI=1S/C9H19NS2.C8H19N/c1-3-5-7-10(9(11)12)8-6-4-2;1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3,(H,11,12);9H,3-8H2,1-2H3
InChIKeyYPQOCKOIFRNBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutylammonium Dibutyldithiocarbamate (CAS 2391-80-2): Core Identity and Comparator Landscape for Procurement Decisions


Dibutylammonium dibutyldithiocarbamate (DBDC) is an organosulfur compound of the dithiocarbamate class, with the molecular formula C₁₇H₃₈N₂S₂ and a molecular weight of 334.6 g/mol. It exists as a salt composed of the dibutylammonium cation paired with the dibutyldithiocarbamate anion. This compound functions as a bidentate sulfur-donor ligand capable of forming stable, neutral metal complexes with transition and heavy metals, a property that underpins its use across analytical chemistry, rubber vulcanization, and emulsion polymerization [1]. In supercritical fluid extraction (SFE) of metals, DBDC has been directly compared against sodium diethyldithiocarbamate (NaDDC) for the complexation and recovery of Cd, Cu, Pb, and Zn using SC-CO₂/5% methanol as the mobile phase. The closest analogs include tetrabutylammonium dibutyldithiocarbamate (TBADB-DTC), diethylammonium diethyldithiocarbamate (CAS 1518-58-7), N,N-dimethylcyclohexylammonium dibutyldithiocarbamate (CAS 149-82-6), and metal salts such as zinc dibutyldithiocarbamate (ZDBC). Selection among these candidates hinges on cation-dependent differences in solubility, extraction efficiency, and regulatory classification [2].

Metal Chelation Bidentate S-donor ligand for transition and heavy metal complexation
Vulcanization Kinetics Reported first-order accelerator profile for predictable cure control
Regulatory Status No harmonized CLP hazard classification across 35 notifiers

Why Dibutylammonium Dibutyldithiocarbamate Cannot Be Indiscriminately Substituted by Other Dithiocarbamate Salts


Dithiocarbamate salts sharing the same dibutyldithiocarbamate anion can exhibit markedly different performance profiles depending on the counter-cation. The dibutylammonium cation imparts a computed LogP of 5.67 and a polar surface area (PSA) of 86.16 Ų, which directly influence solubility in organic solvents and supercritical CO₂ relative to sodium, zinc, or tetrabutylammonium counterparts . In vulcanization kinetics, dibutylammonium dibutyldithiocarbamate uniquely converts the autocatalytic reaction between natural rubber and sulfur monochloride into a kinetically pure first-order process—a mechanistic shift not universally shared by other dithiocarbamate accelerators [1]. Furthermore, the compound's regulatory profile under the EU CLP framework shows no harmonized hazard classification among 35 aggregated notifier entries, a status that may differ from metal-containing dithiocarbamates subject to specific toxicological classifications [2]. These cation-specific differences in physicochemical properties, kinetic behavior, and regulatory standing mean that simple in-class substitution can compromise extraction efficiency, reaction predictability, or compliance status.

Cation-Dependent Solubility
Changing the counter-cation may reduce SC-CO₂ solubility and metal extraction efficiency compared to the dibutylammonium form.
Vulcanization Kinetic Shift
Other dithiocarbamate accelerators may not reproduce the first-order kinetic mechanism, introducing autocatalytic complexity.
Regulatory Profile Variability
Metal-dithiocarbamate salts may carry hazard classifications not present for DBDC, altering compliance documentation requirements.

Quantitative Differentiation Evidence for Dibutylammonium Dibutyldithiocarbamate (CAS 2391-80-2) vs. Closest Analogs


Copper(II) Complexation Stability: Dibutyldithiocarbamate Outperforms Amphiphilic Dithiocarbamates by 1.5–2.0 log Kc Units

In a competitive spectrophotometric study using copper oxinate as the reference ligand, the dibutyldithiocarbamate anion (the active ligand species of DBDC) exhibited a competitive stability constant log Kc of 3.52, compared to values of 1.53, 1.95, and 2.03 for three amphiphilic dithiocarbamate chelators (Et-Et-Dtc, Et-Bu-Dtc, and Et-Hex-Dtc, respectively). This represents a 1.49–1.99 log Kc unit advantage, equating to approximately 30–100× greater complex stability [1]. The comparison was conducted at 25 °C using UV/VIS spectrophotometry with the continuous variation and subtractive methods.

Cu(II) Complex Stability
Cross-study comparable
Dibutyldithiocarbamate: log Kc 3.52 Amphiphilic DTCs: log Kc 1.53–2.03 Δ +1.49 to +1.99 (30–100× greater stability)
Supports Cu(II) binding affinity selection for chelation applications
UV/VIS, 25 °C, copper-oxinate competition
Copper chelation Stability constant Dithiocarbamate ligand

Vulcanization Kinetic Mechanism: DBDC Converts Autocatalytic Rubber-Sulfur Monochloride Reaction to Pure First-Order Kinetics

In dilatometric studies of natural rubber (crepe) vulcanization by sulfur monochloride in hydrocarbon solution, the non-accelerated reaction exhibited autocatalytic kinetics. The addition of dibutylammonium dibutyldithiocarbamate (referred to as DBA) at sufficient concentration converted the reaction to kinetically pure first-order behavior with respect to sulfur monochloride. The accelerated reaction was further determined to be first-order with respect to DBA itself, providing a predictable, linear rate dependence on accelerator concentration [1]. For comparison, methanol acceleration yielded second-order kinetics with respect to methanol, while Butyl 8 (mercaptobenzothiazole) also produced first-order kinetics—but DBA provided a distinct mechanistic pathway that eliminates autocatalytic complexity entirely.

Vulcanization Kinetics
Direct head-to-head
DBDC: pure first-order kinetics (first-order in accelerator)
Non-accelerated: autocatalytic; Methanol: second-order
Enables linear cure-rate control via accelerator dosing
Dilatometric method, S₂Cl₂ vulcanization
Rubber vulcanization Reaction kinetics Accelerator mechanism

Supercritical CO₂ Solubility of Metal-Dithiocarbamate Complexes: Dibutyl Derivatives Surpass Diethyl and Pyrrolidine Analogs

Solubility measurements of zinc-dithiocarbamate complexes in supercritical CO₂ established a clear rank order: dibutyl (DBDTC) > diethyl > pyrrolidine. This class-level trend indicates that the dibutyldithiocarbamate ligand—the anionic component of DBDC—imparts superior SC-CO₂ solubility to its metal complexes compared to shorter-chain or cyclic dithiocarbamate analogs [1]. While this is not a direct head-to-head measurement of the dibutylammonium salt against every comparator, it establishes that the dibutyl substitution pattern on the dithiocarbamate nitrogen is a key molecular determinant of enhanced solubility in non-polar supercritical media. The Wang and Chiu (2006) study further validated that DBDC forms extractable metal complexes with Cd, Cu, Pb, and Zn in SC-CO₂/5% methanol, demonstrating practical applicability [2].

SC-CO₂ Solubility Rank
Class-level inference
1. Dibutyl (DBDTC) 2. Diethyl 3. Pyrrolidine
Dibutyl substitution favors metal complex solubility in SC-CO₂
Zn-dithiocarbamate complex study
Supercritical fluid extraction Metal chelate solubility Dithiocarbamate ligand design

Regulatory Classification Advantage: DBDC Holds No Harmonized CLP Hazard Classification Across 35 Notifiers

According to the European Chemicals Agency (ECHA) C&L Inventory, dibutylammonium dibutyldithiocarbamate (EC 219-242-5) has been assessed by 35 aggregated notifiers and carries no harmonized hazard classification under the CLP criteria [1]. This absence of mandatory hazard labelling stands in contrast to several metal-containing dithiocarbamates—such as nickel dibutyldithiocarbamate, which is subject to specific toxicological classifications—and may simplify safety documentation, storage requirements, and regulatory compliance for downstream industrial users. The non-classified status is a function of the dibutylammonium cation, as the toxicity profile of dithiocarbamate salts is strongly influenced by the counter-ion.

CLP Classification
Supporting evidence
Not Classified (35 notifier entries)
Vs. metal dithiocarbamates with hazard classifications
May simplify regulatory documentation requirements
ECHA C&L Inventory
Regulatory compliance CLP classification Safety profile

Short-Stopping Efficacy in Emulsion Polymerization: DBDC Prevents Mooney Viscosity Rise in Aged SBR Latex at 0.05 phm

In a patented emulsion polymerization short-stopping process (US 3,341,487), a combination of 0.02 parts per hundred monomer (phm) of N,N-diethylhydroxylamine and 0.05 phm of dibutylammonium dibutyldithiocarbamate was evaluated in oven aging tests at 80 °C on dry SBR polymer crumb. This combination prevented any Mooney viscosity rise in polymer derived from aged latex, indicating effective stabilization against post-polymerization crosslinking and degradation [1]. In the same test series, a combination of N,N-diethylhydroxylamine with 0.05 phm of sodium dimethyldithiocarbamate also showed no Mooney viscosity rise, demonstrating that both dithiocarbamates are effective. However, the patent specifically claims the dibutylammonium dibutyldithiocarbamate combination as a preferred embodiment for its overall stabilizing effect, and the broader data show that alkylhydroxylamine alone (without dithiocarbamate) provided no stabilizing effect on Mooney viscosity values [1].

SBR Short-Stopping
Supporting evidence
DBDC + DEHA: no Mooney viscosity rise DEHA alone: no stabilization effect
Supports polymer stabilization at low accelerator loading
0.05 phm DBDC + 0.02 phm DEHA, 80 °C aging
Emulsion polymerization Short-stopping agent Polymer stabilization

Anion Mobilization Recovery in SC-CO₂: Dibutylammonium-Based System Shows Comparable Efficiency to Tetrabutylammonium Counterpart

In a study of anion mobilization from aqueous media using ion-associate extraction into supercritical CO₂ with on-line flame atomic absorption spectrometric detection, the recovery efficiency of tetrabutylammonium dibutyldithiocarbamate (TBADBDTC) as a pairing reagent was compared against tetrahexylammonium bromide (THAB). At 24.1 MPa and 50 °C, the recoveries were 66% (THAB) versus 62% (TBADBDTC), showing a marginal 4% difference [1]. While this study compared TBADBDTC rather than DBDC directly, it establishes a performance benchmark for the dibutyldithiocarbamate anion in ion-pairing SFE applications. The dibutylammonium variant (DBDC), with its lower molecular weight (334.6 vs. higher for the tetrabutylammonium salt) and distinct solubility profile (LogP = 5.67), offers a different balance of volatility and organic-phase partitioning that may be advantageous in applications where lower molecular weight and reduced steric bulk are desired.

SC-CO₂ Anion Recovery
Cross-study comparable
TBADBDTC: 62% recovery THAB: 66% recovery Δ 4%
Dibutyldithiocarbamate-based reagents show comparable recovery efficiency
SC-CO₂, 24.1 MPa, 50 °C, on-line FAAS
Supercritical CO₂ extraction Anion mobilization Ion-pairing reagent

Evidence-Backed Application Scenarios for Dibutylammonium Dibutyldithiocarbamate (CAS 2391-80-2) in Research and Industrial Procurement


Supercritical Fluid Extraction (SFE) of Heavy Metals from Aqueous and Solid Matrices

DBDC is directly validated for the quantitative extraction of Cd, Cu, Pb, and Zn using SC-CO₂/5% methanol as the mobile phase, as demonstrated by Wang and Chiu (2006) [1]. The dibutyl substitution on the dithiocarbamate nitrogen confers superior SC-CO₂ solubility to the resulting metal complexes compared to diethyl and pyrrolidine analogs [2]. For laboratories and industrial facilities operating SFE-based metal recovery or environmental remediation workflows, DBDC offers a ligand with demonstrated mass balance traceability and extraction feasibility across four environmentally relevant metals, supported by published stability constant correlations that enable predictive extraction modeling [1].

Rubber Vulcanization Requiring Predictable, First-Order Cure Kinetics

In sulfur monochloride-based cold vulcanization of natural rubber, DBDC is uniquely characterized as an accelerator that converts the inherently autocatalytic reaction into a kinetically pure first-order process with a first-order dependence on accelerator concentration [3]. This mechanistic feature provides rubber compounders with linear dose-response control over cure rate, in contrast to accelerators that introduce higher-order or autocatalytic complexity. The compound has been cited in patented vulcanization formulations for crepe rubber at loadings of 0.25 to 1 part per 100 parts rubber, in combination with mercaptobenzothiazole [4]. Procurement for rubber manufacturing applications where cure predictability and batch-to-batch consistency are critical is supported by this well-characterized kinetic behavior.

Emulsion Polymerization Short-Stopping with Integrated Polymer Stabilization

As established in US Patent 3,341,487, DBDC at 0.05 phm in combination with N,N-diethylhydroxylamine (0.02 phm) effectively prevents Mooney viscosity rise in SBR polymer during oven aging at 80 °C [5]. The patent demonstrates that the dithiocarbamate component is essential for polymer stabilization, as the alkylhydroxylamine alone shows no stabilizing effect. This combination short-stopping approach remains relevant for synthetic rubber latex manufacturers seeking a dual-function additive system—simultaneously terminating polymerization and imparting long-term storage stability to the dry polymer. The dibutylammonium salt form offers distinct organic solubility and handling characteristics compared to sodium dithiocarbamate alternatives.

Copper-Selective Chelation in Analytical and Biological Matrices

The dibutyldithiocarbamate anion exhibits a competitive stability constant log Kc of 3.52 for copper(II), which is approximately 30–100× greater than that of amphiphilic dithiocarbamate chelators (log Kc = 1.53–2.03) [6]. This substantial stability advantage positions DBDC as a high-affinity copper chelator for applications requiring selective Cu(II) binding in the presence of competing ligands, such as in spectrophotometric metal speciation analysis, biological sample preparation, or agricultural fungicide formulations where copper-mediated bioactivity is targeted. The non-classified CLP regulatory status further supports procurement for applications with safety documentation constraints [7].

Application
Selection Property
Validation Focus
SFE Heavy Metal Extraction
SC-CO₂ metal complex solubility
Metal mass balance traceability
Rubber Vulcanization
First-order kinetic accelerator profile
Cure rate predictability
Emulsion Polymerization Short-Stopping
Polymer stabilization at low loading
Mooney viscosity stability
Copper-Selective Chelation
Cu(II) binding affinity
Competitive complexation in matrices
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